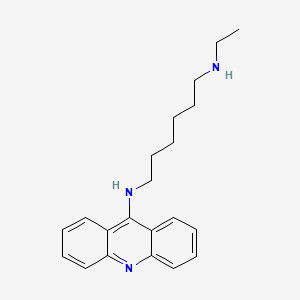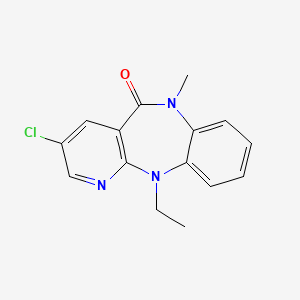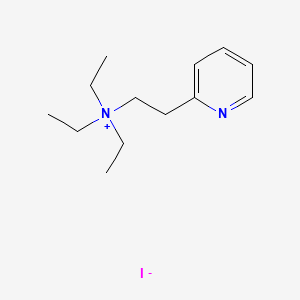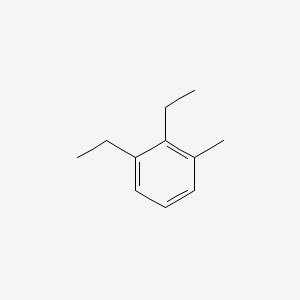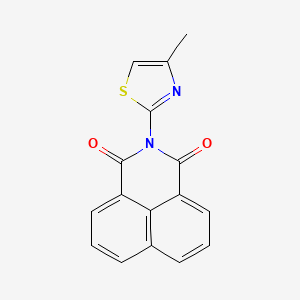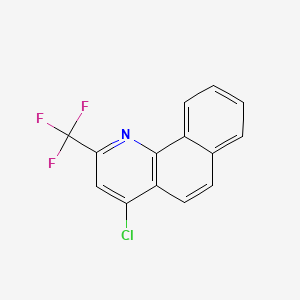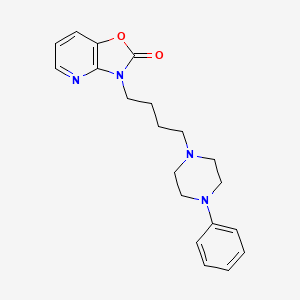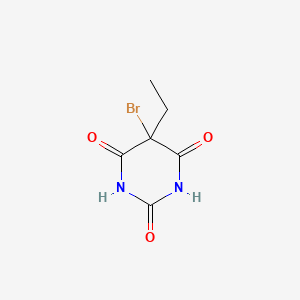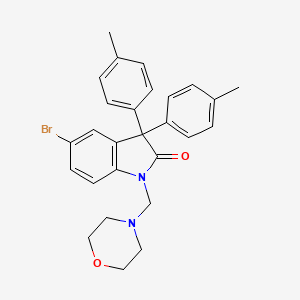
2-INDOLINONE, 5-BROMO-3,3-DI-p-TOLYL-1-(MORPHOLINOMETHYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C27H27BrN2O2, has a molecular weight of 491.41948 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- typically involves the following steps:
Bromination: The indole nucleus is brominated at the 5-position using bromine or a brominating agent under controlled conditions.
Substitution: The 3,3-di-p-tolyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Morpholinomethylation: The morpholinomethyl group is added via a nucleophilic substitution reaction, where morpholine reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反应分析
Types of Reactions
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine or morpholinomethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents, organolithium compounds, or halogenating agents are employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted indolinone derivatives.
科学研究应用
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Uniqueness
2-Indolinone, 5-bromo-3,3-di-p-tolyl-1-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, di-p-tolyl, and morpholinomethyl groups makes it a versatile compound for various applications.
属性
CAS 编号 |
75472-68-3 |
|---|---|
分子式 |
C27H27BrN2O2 |
分子量 |
491.4 g/mol |
IUPAC 名称 |
5-bromo-3,3-bis(4-methylphenyl)-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C27H27BrN2O2/c1-19-3-7-21(8-4-19)27(22-9-5-20(2)6-10-22)24-17-23(28)11-12-25(24)30(26(27)31)18-29-13-15-32-16-14-29/h3-12,17H,13-16,18H2,1-2H3 |
InChI 键 |
YCZHKHMMIZGVQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)N(C2=O)CN4CCOCC4)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
